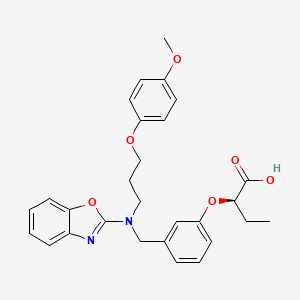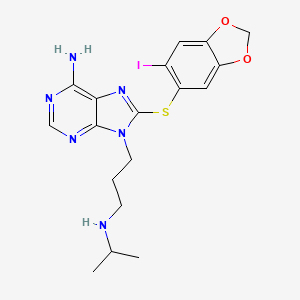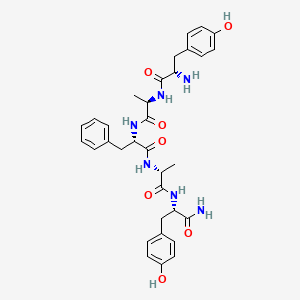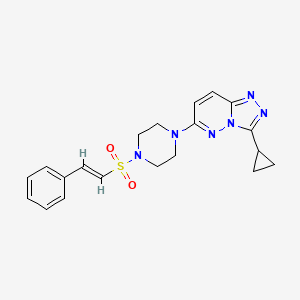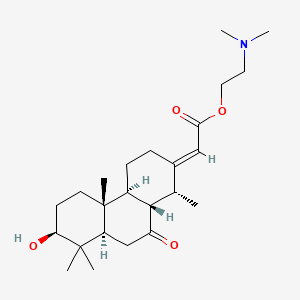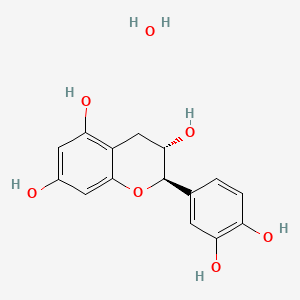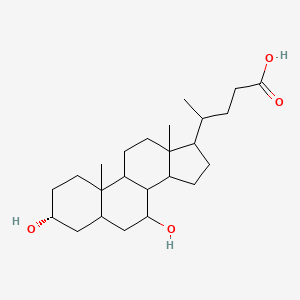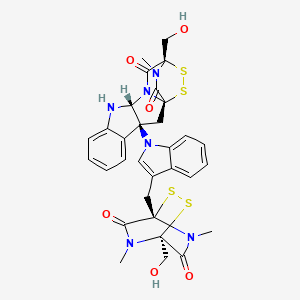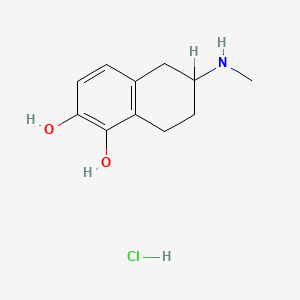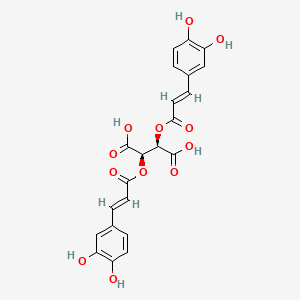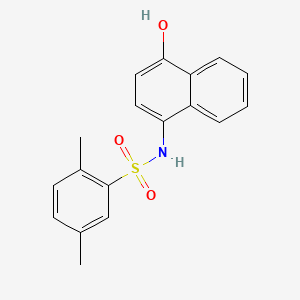
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide
Overview
Description
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of arylsulfonamides. This compound is characterized by the presence of a hydroxynaphthalene moiety and a dimethylbenzenesulfonamide group. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain proteins involved in cancer cell survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxynaphthalene and 2,5-dimethylbenzenesulfonyl chloride.
Reaction: The 4-hydroxynaphthalene is reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (30-40°C) for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study protein-ligand interactions, particularly in the context of cancer research.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit certain proteins involved in cancer cell survival.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as proteins involved in cell signaling pathways. It acts as an inhibitor of these proteins, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. The compound binds to the active site of the target protein, preventing its normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.
N-(4-hydroxynaphthalen-1-yl)-2-methylbenzenesulfonamide: Has only one methyl group on the benzene ring.
N-(4-hydroxynaphthalen-1-yl)-3,5-dimethylbenzenesulfonamide: Has the methyl groups in different positions on the benzene ring.
Uniqueness
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its binding affinity and selectivity towards target proteins. This structural uniqueness can result in different biological activities and therapeutic potentials compared to similar compounds.
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-8-13(2)18(11-12)23(21,22)19-16-9-10-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVJYWOFMIHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


